molecular formula C9H13N3OS B15242935 N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide

Cat. No.: B15242935
M. Wt: 211.29 g/mol
InChI Key: ICPUHRIXQXBDNL-UHFFFAOYSA-N
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Description

N-(7-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS 1780848-82-9) is a high-purity chemical compound with the molecular formula C9H13N3OS and a molecular weight of 211.28 g/mol . This acetamide-substituted tetrahydrobenzothiazole scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The 2-aminothiazole core is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, structural analogs based on the 4,5,6,7-tetrahydrobenzo[b]thiophene and thiazole systems have demonstrated promising antitumor properties in preclinical studies, showing inhibitory effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The presence of both amino and acetamide functional groups on this bicyclic framework makes it a valuable synthetic intermediate for further chemical transformations, enabling the exploration of structure-activity relationships and the creation of diverse heterocyclic libraries for biological screening . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

N-(7-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H13N3OS/c1-5(13)11-9-12-7-4-2-3-6(10)8(7)14-9/h6H,2-4,10H2,1H3,(H,11,12,13)

InChI Key

ICPUHRIXQXBDNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(CCC2)N

Origin of Product

United States

Preparation Methods

Bromination and Thiazole Ring Formation

The most widely cited method involves bromination of N-(4-oxocyclohexyl)acetamide in acetic acid, followed by cyclocondensation with thiourea.

  • Reagents : N-(4-oxocyclohexyl)acetamide (100 g), bromine (41.35 ml), acetic acid (500 ml), thiourea (50 g).
  • Conditions : Bromination at 25–35°C for 45 min; reflux for 3 hr.
  • Product : N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (200 g crude yield).

Purification via Acid-Base Extraction

Crude hydrobromide is purified using sulfuric acid (67 g in 200 ml H₂O) under reflux, followed by basification with NaOH and extraction with ethyl acetate.

  • Yield : 90 g (98.46% purity by HPLC).
  • Key Step : Crystallization from acetone-water mixtures enhances purity.

Hydrolysis and Stereochemical Resolution

Hydrolysis of Thiazole Intermediate

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4) is hydrolyzed from the hydrobromide intermediate:

  • Reagents : Wet hydrobromide solid, H₂SO₄ (67 g in 200 ml H₂O).
  • Conditions : Reflux for 10 hr; cooling to 0–5°C.

L(+)-Tartaric Acid Resolution

Chiral purity is achieved via diastereomeric salt formation:

  • Reagents : L(+)-Tartaric acid (88 g), aqueous HCl (40 ml in 100 ml H₂O).
  • Conditions : Reflux for 1 hr; recrystallization from water.
  • Outcome : (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (40 g, 99.45% chiral purity).

Acetylation of Thiazole Amines

Direct Acetylation with Propionic Anhydride

The amine at position 2 is acetylated under basic conditions:

  • Reagents : (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (90 g), propionic anhydride (69.21 g), triethylamine (74 ml).
  • Conditions : Methanol solvent, 10–20°C for 90 min.
  • Yield : Quantitative conversion to N-((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide.

Alternative Acetylation Strategies

Ethyl 2-cyanoacetate in DMF facilitates side-chain modifications:

  • Reagents : 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one, ethyl 2-cyanoacetate (1.07 g).
  • Conditions : Reflux in DMF for 4 hr.
  • Outcome : Tetrahydrobenzo[d]thiazole derivatives with >85% yield.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity Citation
Cyclocondensation N-(4-Oxocyclohexyl)acetamide Bromination/Thiourea 98% 98.46% (HPLC)
Hydrolysis Hydrobromide salt H₂SO₄ reflux 90% 99.80% (HPLC)
Stereochemical Resolution Racemic diamine L(+)-Tartaric acid 40% 99.45% ee
Post-Synthetic Acetylation Thiazole amine Propionic anhydride 95% 98.20% (NMR)

Mechanistic Insights and Optimization

Bromination Kinetics

Bromine acts as both an oxidizing agent and electrophile, facilitating α-bromination of the cyclohexanone derivative. Excess thiourea drives cyclocondensation via nucleophilic attack at the α-carbon.

Solvent Effects

  • Ketone Solvents : Acetone improves crystallization of hydrobromide intermediates.
  • Polar Protic Solvents : Water enhances hydrolysis rates but requires careful pH control.

Temperature Control

  • Low-Temperature Basification (0–5°C) minimizes byproduct formation during NaOH neutralization.
  • Reflux Conditions : Optimal for thiourea-mediated cyclization (3–4 hr).

Challenges and Solutions

Byproduct Formation

  • Issue : Over-bromination leads to di-substituted byproducts.
  • Solution : Stoichiometric bromine (1:1 molar ratio) and controlled addition rates.

Chiral Impurities

  • Issue : Racemization during hydrolysis.
  • Solution : L(+)-Tartaric acid resolution at 70–75°C.

Scalability

  • Issue : Low yields in large-scale acetylation.
  • Solution : Use of triethylamine as a proton scavenger.

Chemical Reactions Analysis

Types of Reactions

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide is a compound with a tetrahydrobenzo[d]thiazole structure and an acetamide group, making it a benzothiazole derivative with diverse biological activities and potential for pharmacological applications.

Chemical Properties and Synthesis
this compound has a molecular formula of C9H13N3OS and a molecular weight of 211.29 g/mol. The synthesis of this compound can be achieved through several methods, leading to derivatives with enhanced biological properties. Its chemical reactivity allows for various reactions that can alter its pharmacokinetic profiles.

Potential Applications
this compound has several potential applications:

  • Drug Development Due to its unique structural features, it can be used as a lead compound in drug development.
  • Synthesis of Derivatives It can be utilized to synthesize derivatives with enhanced biological properties or altered pharmacokinetic profiles.

Structural Comparison with Similar Compounds
this compound is unique due to its specific amino and acetamido substitutions, which enhance its biological activity compared to similar compounds. The table below compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-4,5,6,7-tetrahydrobenzothiazoleBasic benzothiazole structureAntimicrobialLacks acetamide substitution
PramipexoleTetrahydrobenzothiazole coreDopamine agonistUsed primarily in Parkinson's disease treatment
N-(2-Amino-benzothiazol-6-YL)acetamideBenzothiazole with different substitutionsAntitumorDifferent substitution pattern affects activity

Mechanism of Action

The mechanism of action of N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2 and subsequent expression of antioxidant genes .

Comparison with Similar Compounds

N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide (CAS: 104617-51-8)

  • Structural Difference: The amino group is at position 2 instead of 7.
  • Key Data : Available commercially (1g: €150) with applications in medicinal chemistry intermediates. Its positional isomerism likely alters hydrogen-bonding interactions and bioavailability compared to the target compound .

N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS: 154404-97-4)

  • Structural Difference: A ketone (oxo) group replaces the amino group at position 7.
  • Key Data : Lower polarity due to the oxo group, with a molecular weight of 210.25 g/mol . Stability concerns necessitate storage at 2–8°C .

(S)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

  • Structural Difference: A hydroxyl group at position 6 instead of an amino group at 7.
  • Synthesis : Produced via lipase-catalyzed enantioselective hydrolysis, achieving >99% enantiomeric excess (ee) .
  • Relevance: Demonstrates the impact of stereochemistry and hydroxyl vs. amino substituents on enzymatic activity.

Antimicrobial Dyes

Compounds like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide () feature cyano and ethoxycarbonyl groups on the thiophene scaffold.

  • Key Findings :
    • UV/vis absorption maxima range from 350–450 nm , influenced by substituent electronic effects.
    • Fastness properties on nylon and polyester correlate with electron-withdrawing groups enhancing dye stability .

Dual EGFR/HER2 Inhibitors

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamino)acetamide (Compound 21b, ): Incorporates a pyrazolopyridine moiety. Demonstrated cytotoxicity against H1299 lung cancer cells, though specific IC₅₀ values are unreported .

APE1 Endonuclease Inhibitors

  • Compound 3 (): Features a benzo[d]thiazol-2-yl group and inhibits APE1 at low micromolar concentrations.
    • Synergizes with methyl methanesulfonate (MMS) to increase cytotoxicity in HeLa cells .

Physicochemical and Spectral Comparisons

Table 1: Spectral Data of Selected Analogs

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks, δ ppm) Reference
Target Compound (Inferred) ~1680–1700 2.0 (s, 3H, CH₃CO), 1.5–2.5 (m, 4H, tetrahydro ring)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 1689 2.3 (s, 6H, 2CH₃), 4.1 (s, 2H, CH₂)
N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Key Research Findings and Implications

Substituent Position: Amino groups at position 7 (target compound) vs. 2 or 6 (analogs) significantly alter hydrogen-bonding capacity and target selectivity.

Enantiomeric Purity : Lipase-catalyzed synthesis () highlights the importance of stereochemistry in biological activity, though data on the target compound’s enantiomers are lacking.

Biological Activity : While the target compound’s specific applications are undefined, structural analogs show promise in oncology (EGFR/HER2 and APE1 inhibition) and antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step pathways, including cyclization of thiourea derivatives with α-halo ketones or esters to form the tetrahydrobenzo[d]thiazole core. Subsequent functionalization of the 2-position with acetamide is achieved via nucleophilic substitution or coupling reactions. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm structural integrity. For example, 1H^1H-NMR signals for the tetrahydrobenzo[d]thiazole protons appear as multiplet peaks between δ 1.76–2.70 ppm, while the acetamide carbonyl resonates at ~170 ppm in 13C^{13}C-NMR .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of This compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic, amine, and methylene groups), while 13C^{13}C-NMR confirms carbon backbone connectivity.
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to verify molecular weight.
  • Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, and S content.
    Purity is assessed via thin-layer chromatography (TLC) or HPLC, ensuring single-spot development or chromatographic peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of This compound derivatives?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysts : KI or K2_2CO3_3 accelerates thiazole ring formation .
  • Temperature Control : Reflux conditions (80–120°C) improve cyclization efficiency, while room-temperature stirring minimizes side reactions.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates high-purity products. Yields can increase from ~50% to >70% by optimizing these parameters .

Q. What in vitro models are appropriate for evaluating the antitumor potential of this compound?

  • Methodology :

  • Cell Lines : Human lung cancer (A549) and glioma (U87) cell lines are standard models for cytotoxicity assays.
  • MTT Assay : Measures cell viability via mitochondrial reductase activity after 48–72 hours of compound exposure.
  • IC50_{50} Determination : Dose-response curves quantify potency; derivatives with IC50_{50} < 10 μM are prioritized for further study. For example, analogs with 4-methoxybenzyl substituents showed IC50_{50} values of 34.7–53.1 μM against A549 cells .

Q. How do structural modifications at the 7-amino position influence the compound’s biological activity and pharmacokinetic properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the 7-amino group with alkyl, aryl, or heteroaryl substituents. For instance, furan-2-ylmethylamino groups enhanced solubility but reduced potency, while benzyl groups improved lipophilicity and membrane permeability .
  • Pharmacokinetic Profiling : Assess logP (octanol/water partition coefficient) to predict bioavailability. Hydrophilic modifications (e.g., methoxy groups) reduce logP, enhancing aqueous solubility .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina predicts interactions with kinases or receptors (e.g., EGFR, VEGFR). The tetrahydrobenzo[d]thiazole core often docks into ATP-binding pockets via hydrogen bonding .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, identifying critical residue interactions .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Validation : Reconfirm compound identity via NMR and MS to rule out batch variability.
  • Meta-Analysis : Compare IC50_{50} trends across analogs; e.g., thiophene-substituted derivatives consistently show higher potency than furan analogs due to enhanced π-π stacking .

Q. What strategies mitigate toxicity while maintaining efficacy in derivative design?

  • Methodology :

  • Prodrug Approaches : Mask the 7-amino group with cleavable moieties (e.g., acetyl) to reduce off-target effects.
  • Selective Targeting : Introduce substituents that exploit tumor-specific receptors (e.g., folate receptors) to enhance selectivity.
  • Toxicity Screening : Use zebrafish or in silico models (e.g., ProTox-II) to predict hepatotoxicity early in development .

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